N'-(2-cyclohexylacetyl)furan-2-carbohydrazide
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Overview
Description
N’-(2-cyclohexylacetyl)furan-2-carbohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a furan ring, a cyclohexyl group, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-cyclohexylacetyl)furan-2-carbohydrazide typically involves the reaction of furan-2-carbohydrazide with 2-cyclohexylacetyl chloride. The reaction is carried out in an organic solvent such as methanol or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(2-cyclohexylacetyl)furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-(2-cyclohexylacetyl)furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-(2-cyclohexylacetyl)furan-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is studied for its optical properties, including fluorescence, which can be useful in developing sensors and organic light-emitting diodes (OLEDs).
Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N’-(2-cyclohexylacetyl)furan-2-carbohydrazide involves its interaction with biological targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N’-(2-furfurylidene)pyridine-3-carbohydrazide: This compound also contains a furan ring and a carbohydrazide moiety but differs in the presence of a pyridine ring instead of a cyclohexyl group.
N’-(2-chloroacetyl)furan-2-carbohydrazide: Similar in structure but with a chloroacetyl group instead of a cyclohexylacetyl group.
Uniqueness
N’-(2-cyclohexylacetyl)furan-2-carbohydrazide is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C13H18N2O3 |
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Molecular Weight |
250.29 g/mol |
IUPAC Name |
N'-(2-cyclohexylacetyl)furan-2-carbohydrazide |
InChI |
InChI=1S/C13H18N2O3/c16-12(9-10-5-2-1-3-6-10)14-15-13(17)11-7-4-8-18-11/h4,7-8,10H,1-3,5-6,9H2,(H,14,16)(H,15,17) |
InChI Key |
RYRRPLVWEDKUHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC(=O)NNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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